molecular formula C9H16O6 B13723641 Diethyl 2-(2-Hydroxyethoxy)malonate

Diethyl 2-(2-Hydroxyethoxy)malonate

Cat. No.: B13723641
M. Wt: 220.22 g/mol
InChI Key: JXWSCEQFMCIDMN-UHFFFAOYSA-N
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Description

Diethyl 2-(2-Hydroxyethoxy)malonate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of two ethyl ester groups attached to a malonic acid core, with an additional hydroxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(2-Hydroxyethoxy)malonate can be synthesized through the alkylation of diethyl malonate with 2-bromoethanol. The reaction typically involves the deprotonation of diethyl malonate using a strong base such as sodium ethoxide, followed by the nucleophilic substitution with 2-bromoethanol. The reaction conditions generally include:

    Base: Sodium ethoxide (NaOEt)

    Solvent: Ethanol

    Temperature: Room temperature to reflux

The reaction can be represented as:

(C2H5O2C)2CH2+BrCH2CH2OH(C2H5O2C)2C(CH2CH2OH)OCH2CH3\text{(C}_2\text{H}_5\text{O}_2\text{C})_2\text{CH}_2 + \text{BrCH}_2\text{CH}_2\text{OH} \rightarrow \text{(C}_2\text{H}_5\text{O}_2\text{C})_2\text{C}(\text{CH}_2\text{CH}_2\text{OH})\text{OCH}_2\text{CH}_3 (C2​H5​O2​C)2​CH2​+BrCH2​CH2​OH→(C2​H5​O2​C)2​C(CH2​CH2​OH)OCH2​CH3​

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and efficient separation and purification of the product. The use of automated systems and reactors ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(2-Hydroxyethoxy)malonate undergoes various chemical reactions, including:

    Alkylation: The compound can be further alkylated at the methylene group between the ester groups.

    Hydrolysis: The ester groups can be hydrolyzed to form malonic acid derivatives.

    Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, forming substituted acetic acids.

Common Reagents and Conditions

    Alkylation: Sodium ethoxide (NaOEt) in ethanol

    Hydrolysis: Aqueous hydrochloric acid (HCl)

    Decarboxylation: Heating in the presence of a catalyst

Major Products

    Alkylation: Dialkylated malonic esters

    Hydrolysis: Malonic acid derivatives

    Decarboxylation: Substituted acetic acids

Scientific Research Applications

Diethyl 2-(2-Hydroxyethoxy)malonate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential use in drug development, including as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 2-(2-Hydroxyethoxy)malonate involves its reactivity as a malonic ester. The compound can form enolate ions, which are nucleophilic and can participate in various substitution and addition reactions. The presence of the hydroxyethoxy group enhances its solubility and reactivity in aqueous and organic solvents.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl malonate
  • Dimethyl malonate
  • Ethyl acetoacetate

Uniqueness

Diethyl 2-(2-Hydroxyethoxy)malonate is unique due to the presence of the hydroxyethoxy group, which imparts additional reactivity and solubility compared to other malonic esters. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

Molecular Formula

C9H16O6

Molecular Weight

220.22 g/mol

IUPAC Name

diethyl 2-(2-hydroxyethoxy)propanedioate

InChI

InChI=1S/C9H16O6/c1-3-13-8(11)7(15-6-5-10)9(12)14-4-2/h7,10H,3-6H2,1-2H3

InChI Key

JXWSCEQFMCIDMN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)OCCO

Origin of Product

United States

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